molecular formula C6H6ClNO B6236833 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 56453-96-4

5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No. B6236833
CAS RN: 56453-96-4
M. Wt: 143.6
InChI Key:
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Description

5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C6H6ClNO. It has a molecular weight of 143.57 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde is 1S/C6H6ClNO/c1-8-5(4-9)2-3-6(8)7/h2-4H,1H3 . This indicates the presence of a pyrrole ring with a chlorine atom at the 5th position, a methyl group at the 1st position, and a carbaldehyde group at the 2nd position.

Scientific Research Applications

Comprehensive Analysis of 5-Chloro-1-Methyl-1H-Pyrrole-2-Carbaldehyde Applications

Pharmaceutical Research: Pyrrole derivatives are known for their diverse applications in pharmaceuticals, including the development of fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing agents, and antitumor agents. They also show activity against reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases .

Material Science: In material science, pyrrole compounds contribute to the synthesis of innovative materials due to their unique chemical properties. They can be used in creating conductive polymers, which have applications in electronic devices .

Catalysis: Pyrrole derivatives are utilized in catalysis for various chemical reactions. Their unique structure allows them to act as catalysts or ligands in complex heterogeneous catalysed methods .

Drug Discovery: The pyrrole moiety is a key scaffold in medicinal chemistry for drug discovery. It is present in numerous therapeutically active compounds and is valuable for creating new drug candidates .

Synthesis of New Compounds: Pyrrole derivatives serve as intermediates in the synthesis of more complex chemical entities. This includes the creation of new pyrazole derivatives with potential pharmacological activities .

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde involves the reaction of 5-chloro-1-methyl-1H-pyrrole with an appropriate aldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "5-chloro-1-methyl-1H-pyrrole", "Aldehyde" ], "Reaction": [ "To a solution of 5-chloro-1-methyl-1H-pyrrole in a suitable solvent, add the aldehyde and a catalytic amount of a suitable catalyst.", "Heat the reaction mixture under reflux for a suitable period of time.", "Allow the reaction mixture to cool to room temperature and then quench the reaction with a suitable quenching agent.", "Extract the product with a suitable solvent and purify it by column chromatography or recrystallization." ] }

CAS RN

56453-96-4

Product Name

5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde

Molecular Formula

C6H6ClNO

Molecular Weight

143.6

Purity

95

Origin of Product

United States

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